[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate is a diterpenoid compound primarily isolated from marine soft corals of the genus Xenia . It belongs to the xenicane family of diterpenoids, which are characterized by a unique bicyclic structure featuring a cyclononane ring . This compound and its derivatives have attracted significant interest due to their diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xenicin involves constructing the nine-membered ring, which is a challenging task in organic chemistry. Various strategies have been employed, including Grob fragmentation, ring-closing olefin metathesis, and Suzuki cross-coupling . These methods require precise reaction conditions and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Most research focuses on laboratory-scale synthesis for scientific studies .
Chemical Reactions Analysis
Types of Reactions
[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving xenicin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of xenicin include various oxidized and reduced derivatives, which are studied for their enhanced biological activities .
Scientific Research Applications
[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of xenicin involves its interaction with specific molecular targets and pathways. [(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic and antibacterial effects . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate is compared with other similar compounds within the xenicane family, such as xeniolides and xeniaphyllanes . These compounds share a similar bicyclic structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities .
List of Similar Compounds
- Xeniolides
- Xeniaphyllanes
- Xenicane diterpenoids
Properties
Molecular Formula |
C28H38O9 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(1R,4aS,7E,9R,11aR)-1-acetyloxy-4-[(1R,2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate |
InChI |
InChI=1S/C28H38O9/c1-15(2)11-25(35-19(6)30)27(36-20(7)31)24-14-33-28(37-21(8)32)26-17(4)13-22(34-18(5)29)12-16(3)9-10-23(24)26/h11-12,14,22-23,25-28H,4,9-10,13H2,1-3,5-8H3/b16-12+/t22-,23+,25+,26-,27+,28+/m0/s1 |
InChI Key |
JTACQGNVQPQYQN-MPBQTRMLSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H](CC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H]([C@@H](C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
xenicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.